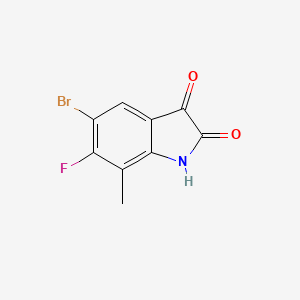
(1,1-Dimethyl-1,3-dihydroisobenzofuran-5-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,1-Dimethyl-1,3-dihydroisobenzofuran-5-yl)boronic acid: is a boronic acid derivative with a unique structure that includes a boronic acid functional group attached to a 1,1-dimethyl-1,3-dihydroisobenzofuran moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1,1-Dimethyl-1,3-dihydroisobenzofuran-5-yl)boronic acid typically involves the reaction of 1,1-dimethyl-1,3-dihydroisobenzofuran with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the coupling of the boronic acid with an aryl or vinyl halide . The reaction conditions generally include the use of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran or dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process may include steps such as purification by recrystallization or chromatography to ensure the final product meets the required specifications for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: (1,1-Dimethyl-1,3-dihydroisobenzofuran-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation reactions may produce boronic esters .
Aplicaciones Científicas De Investigación
Chemistry: (1,1-Dimethyl-1,3-dihydroisobenzofuran-5-yl)boronic acid is widely used in organic synthesis as a building block for the construction of complex molecules. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound can be used to develop boron-containing drugs, which may have unique properties such as enhanced cell permeability or specific targeting of biological molecules .
Industry: In industrial applications, this compound is used in the production of advanced materials, including polymers and electronic components .
Mecanismo De Acción
The mechanism of action of (1,1-Dimethyl-1,3-dihydroisobenzofuran-5-yl)boronic acid involves its ability to form stable complexes with various molecules. The boronic acid group can interact with diols, amines, and other nucleophiles, making it a versatile reagent in chemical synthesis . In biological systems, it may target specific enzymes or receptors, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
(1,1-Dimethyl-1,3-dihydro-2-benzofuran-5-yl)boronic acid: Similar structure but with a different substitution pattern on the benzofuran ring.
Dimethyl 2-(1-Methyl-3-oxo-1,3-dihydroisobenzofuran-1-yl)malonate: Another boronic acid derivative with a different functional group arrangement.
Propiedades
Fórmula molecular |
C10H13BO3 |
|---|---|
Peso molecular |
192.02 g/mol |
Nombre IUPAC |
(1,1-dimethyl-3H-2-benzofuran-5-yl)boronic acid |
InChI |
InChI=1S/C10H13BO3/c1-10(2)9-4-3-8(11(12)13)5-7(9)6-14-10/h3-5,12-13H,6H2,1-2H3 |
Clave InChI |
LUIRSXWVBZLKTJ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(C=C1)C(OC2)(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



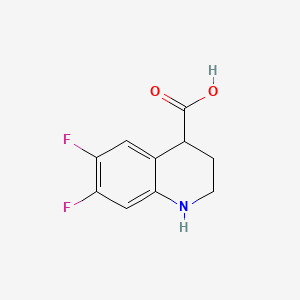
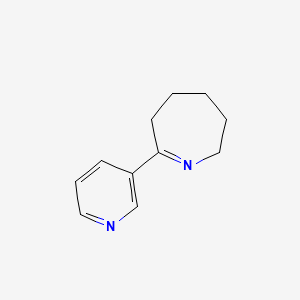
![2-[(5-Chloro-2-nitrophenyl)amino]-3-methylbutanoic acid](/img/structure/B13546564.png)
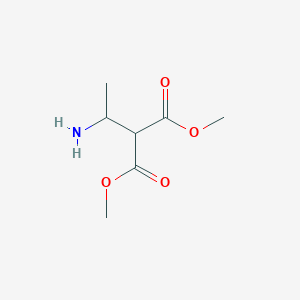
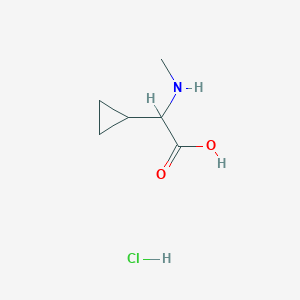
![5-Aminobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B13546572.png)
![Methyl 3-{[(tert-butoxy)carbonyl]amino}-5-formylbenzoate](/img/structure/B13546577.png)
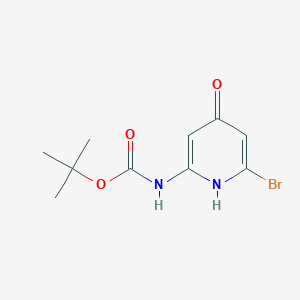
![N-[2-(3-ethylanilino)-2-oxo-1-pyridin-3-ylethyl]-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide](/img/structure/B13546587.png)
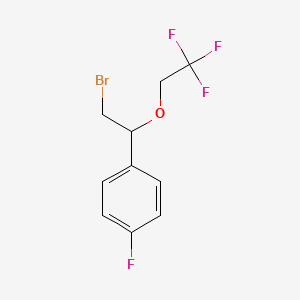
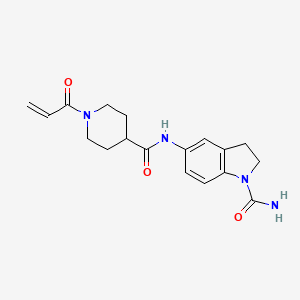
![2-Amino-2-[3-nitro-5-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13546601.png)
